molecular formula C7H12Cl2N2 B2820852 Methylpyridin-3-ylmethylamine dihydrochloride CAS No. 128739-15-1

Methylpyridin-3-ylmethylamine dihydrochloride

Cat. No.: B2820852
CAS No.: 128739-15-1
M. Wt: 195.09
InChI Key: GFYIOWAZURZNJP-UHFFFAOYSA-N
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Description

Methylpyridin-3-ylmethylamine dihydrochloride (CAS: 128739-15-1) is a pyridine derivative with the molecular formula C₈H₁₂Cl₂N₂. It is a dihydrochloride salt of N-methyl-3-pyridylmethylamine, characterized by a methylaminomethyl substituent on the pyridine ring at the 3-position. This compound is widely used as a synthetic intermediate in pharmaceutical research and organic chemistry due to its stability and solubility in aqueous media, attributed to the dihydrochloride salt form. Its purity is typically ≥95%, as noted in commercial catalogs . Synonyms include N-Methyl-1-(pyridin-3-yl)methanamine 2HCl and 3-(methylaminomethyl)pyridine dihydrochloride .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYIOWAZURZNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylpyridin-3-ylmethylamine dihydrochloride involves the reaction of pyridine derivatives with methylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylpyridin-3-ylmethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Methylpyridin-3-ylmethylamine dihydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create a wide range of derivatives. For instance, it can be used in:

  • Alkylation Reactions : The compound can serve as a nucleophile in alkylation reactions, leading to the formation of more complex amines.
  • Condensation Reactions : It can also participate in condensation reactions with carbonyl compounds to form imines or enamines.
Reaction TypeDescriptionExample Product
AlkylationNucleophilic substitution with alkyl halidesN-Alkylated derivatives
CondensationReaction with carbonyls to form iminesImines or enamines

Pharmaceutical Research

The potential biological activities of this compound have made it a candidate for drug development. Studies indicate that it may interact with various enzymes and receptors, which could lead to therapeutic effects. Notable applications include:

  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics.
  • Cancer Research : The compound's structural similarities with known anticancer agents suggest potential applications in cancer therapeutics. For example, modifications of the pyridine ring have been explored for their effects on cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against MDA-MB-453 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with GI50 values ranging from 2 to 40 μM, suggesting promising leads for further development.

CompoundGI50 (μM)Activity Description
Derivative 111Moderate cytotoxicity
Derivative 260Lower potency compared to others
Derivative 35High cytotoxicity

Environmental and Safety Considerations

Research has also explored the environmental impact and safety profile of this compound. As a heterocyclic amine, it is important to assess its mutagenicity and potential carcinogenicity in environmental contexts. Studies have shown that compounds within this class may undergo metabolic activation leading to DNA adduct formation, raising concerns about their long-term safety.

Mechanism of Action

The mechanism of action of Methylpyridin-3-ylmethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

The position of substituents on the pyridine ring significantly impacts chemical reactivity and biological activity. Key isomers include:

Compound Name CAS Number Molecular Formula Purity Substituent Position Key Differences
Methylpyridin-2-ylmethylamine dihydrochloride 100868-72-2 C₈H₁₂Cl₂N₂ 95% 2-position Electron density shifts alter reactivity; reduced steric hindrance compared to 3-isomer .
Methylpyridin-4-ylmethylamine dihydrochloride 128739-16-2 C₈H₁₂Cl₂N₂ 95% 4-position Symmetrical substitution may enhance crystallinity; differing solubility profiles in polar solvents .

Key Insight : The 3-isomer (target compound) is preferred in drug discovery for its balanced electronic effects, whereas the 2- and 4-isomers may exhibit distinct pharmacokinetic behaviors due to altered hydrogen-bonding capabilities .

Pyridine Derivatives with Functional Group Variations

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride
  • CAS : 1909336-84-0
  • Molecular Formula : C₁₀H₁₄Cl₂N₂O₂
  • Differences :
    • Contains a carboxylate ester group at the 3-position, introducing acidity and enabling ester hydrolysis reactions.
    • Broader pharmaceutical applications, including use as a building block for kinase inhibitors .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • CAS : 1193388-05-4
  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Classified as unlabeled under GHS, indicating lower acute toxicity compared to methylaminomethyl derivatives .

Other Dihydrochloride Salts in Pharmaceuticals and Industry

Compound Name CAS Number Application Key Distinction from Target Compound
Levocetirizine Dihydrochloride 130018-87-0 Antihistamine drug Bulky aromatic structure; therapeutic use vs. synthetic intermediate role .
Pyridoxamine Dihydrochloride 524-36-7 Vitamin B6 analog; antioxidant Hydroxy and hydroxymethyl groups enable cofactor activity, unlike the target compound’s inert amine .
2,2’-Azobis(2-methylpropionamidine) Dihydrochloride N/A Polymerization initiator Azo functional group confers radical-generating properties, unlike the stable pyridine core .
Putrescine Dihydrochloride P7505 Biogenic amine (food analysis) Aliphatic structure; involved in cell proliferation, contrasting with synthetic pyridine derivatives .

Solubility and Stability

  • Methylpyridin-3-ylmethylamine Dihydrochloride : High water solubility due to ionic dihydrochloride form; stable under ambient conditions .
  • 4-(Pyridin-3-yl)butanoic Acid Dihydrochloride: Carboxylic acid group increases hydrophilicity but may reduce stability in basic conditions .
  • Hydroxypropyl p-Phenylenediamine Dihydrochloride: Used in cosmetics; phenolic structure increases photosensitivity risks compared to pyridine derivatives .

Biological Activity

Methylpyridin-3-ylmethylamine dihydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is derived from pyridine, a heterocyclic aromatic compound. Its synthesis typically involves the alkylation of pyridine derivatives, which allows for the introduction of various functional groups that enhance its biological properties. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, it may inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and has implications in pain and cancer .
  • Receptor Modulation : this compound can act as a ligand for certain receptors, influencing cellular responses such as proliferation and apoptosis. This is particularly relevant in cancer therapy where receptor modulation can lead to reduced tumor growth .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

PathogenMIC (µg/mL)
E. coli62.5
E. faecalis78.12
Staphylococcus aureus50

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting specific pathways involved in tumor growth and survival .

Case Studies

  • Cancer Treatment : A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways associated with cell survival .
  • Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, suggesting a dual-action mechanism that may benefit cognitive function .

Q & A

Q. What are the critical steps in synthesizing methylpyridin-3-ylmethylamine dihydrochloride, and how are reaction conditions optimized?

Synthesis typically involves:

  • Amine functionalization : Introducing the methylpyridin-3-ylmethylamine backbone via nucleophilic substitution or reductive amination.
  • Salt formation : Reacting the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
  • Purification : Chromatography (e.g., column or HPLC) is critical for isolating intermediates and final products .
    Optimization : Parameters like temperature (reflux conditions), solvent polarity (ethanol or dichloromethane), and stoichiometry of HCl are adjusted to maximize yield and purity. For example, excess HCl ensures complete salt formation, while controlled pH prevents decomposition .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical techniques :
    • NMR spectroscopy : Confirms molecular structure (e.g., pyridine ring protons at δ 8.0–9.0 ppm, methylamine protons at δ 2.5–3.5 ppm) .
    • HPLC : Quantifies purity (>95% is typical for research-grade material) .
    • Mass spectrometry : Validates molecular weight (e.g., C₇H₁₀N₂·2HCl: ~207.08 g/mol) .
  • Impurity profiling : Residual solvents or unreacted intermediates are monitored via GC-MS or TLC .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water and polar solvents (e.g., methanol) due to the dihydrochloride salt form. Solubility decreases in nonpolar solvents .
  • Stability :
    • pH-dependent : Stable in acidic conditions (pH < 5); degrades in basic environments via hydrolysis of the amine group.
    • Storage : Recommend desiccated at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Molecular docking : Simulate binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. The pyridine ring and amine group often interact with active sites via hydrogen bonding and π-π stacking .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration, metabolic stability) based on logP and polar surface area .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : If one study reports enzyme inhibition while another shows no effect:
    • Reproduce assays : Ensure identical buffer conditions (pH, ionic strength) and enzyme isoforms.
    • Dose-response curves : Confirm activity is concentration-dependent and not an artifact of solvent (e.g., DMSO interference) .
    • Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. What strategies are employed to scale up synthesis while maintaining yield and purity?

  • Continuous flow chemistry : Enhances reproducibility for large batches by automating reagent mixing and temperature control .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and impurity formation in real time .

Q. How is the compound’s reactivity exploited in derivatization for novel drug candidates?

  • Functionalization :
    • Amine group : Acylation or sulfonylation to modify pharmacokinetic properties.
    • Pyridine ring : Halogenation or coupling reactions (e.g., Suzuki-Miyaura) to introduce bioisosteres .
  • Case example : Adding a trifluoromethyl group (via electrophilic substitution) enhances metabolic stability .

Methodological Guidance for Experimental Design

8. Designing a kinetic study to assess degradation pathways:

  • Parameters :
    • Temperature : Accelerated stability testing at 40°C vs. 25°C to estimate shelf life.
    • Light exposure : Use UV-vis spectroscopy to monitor photodegradation .
  • Analytics : LC-MS identifies degradation products (e.g., free base formation due to HCl loss) .

9. Best practices for handling hygroscopic dihydrochloride salts:

  • Weighing : Perform in a glovebox with <10% humidity to prevent moisture absorption.
  • Solubilization : Pre-warm solvents to 37°C to avoid clumping .

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